5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS No.: 312635-16-8
Cat. No.: VC2322961
Molecular Formula: C14H8F3N3O2
Molecular Weight: 307.23 g/mol
* For research use only. Not for human or veterinary use.
![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 312635-16-8](/images/structure/VC2322961.png)
Specification
CAS No. | 312635-16-8 |
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Molecular Formula | C14H8F3N3O2 |
Molecular Weight | 307.23 g/mol |
IUPAC Name | 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Standard InChI | InChI=1S/C14H8F3N3O2/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12/h1-7H,(H,21,22) |
Standard InChI Key | ISTITOKMPPPWKZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |
Introduction
Chemical Properties
Molecular Information
Based on structural analysis and comparison with similar compounds reported in the literature, the following properties can be attributed to 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid:
Property | Value | Reference |
---|---|---|
Molecular Formula | C14H8F3N3O2 | |
Molecular Weight | ~307.23 g/mol | |
LogP (estimated) | ~3.1 | |
Hydrogen Bond Acceptors | 5 | |
Hydrogen Bond Donors | 1 | |
Polar Surface Area | ~47 Ų |
These properties are comparable to those of the closely related compound 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, which differs only in the position of the carboxylic acid group .
Physicochemical Properties
The trifluoromethyl group significantly influences the compound's physicochemical profile, typically enhancing lipophilicity while simultaneously providing metabolic stability. This substitution pattern is common in medicinal chemistry as it often improves pharmacokinetic properties. The carboxylic acid functional group contributes to the compound's acidic character and provides a handle for hydrogen bonding interactions with potential biological targets. The combination of these structural features creates a balance between lipophilicity and water solubility, which is crucial for drug-like properties .
Synthesis Methods
General Synthetic Routes
The synthesis of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid likely follows established procedures for similar pyrazolo[1,5-a]pyrimidine derivatives. Based on reported methodologies, the key synthetic steps typically involve the condensation of appropriately substituted 5-aminopyrazole precursors with trifluoromethyl-β-diketones .
Solution-Phase Synthesis Approach
Dalinger et al. have reported efficient solution-phase synthesis methods for 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine derivatives. Their approach involves the assembly of the pyrazolo[1,5-a]pyrimidine ring through condensation reactions, followed by appropriate functionalization to introduce desired substituents. This methodology has been successfully applied to generate large libraries of structurally diverse compounds on a 50-100 mg scale, which is suitable for initial biological screening .
The general synthetic route can be summarized as follows:
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Preparation of appropriately substituted 5-aminopyrazole derivatives
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Condensation with trifluoromethyl-β-diketones to form the pyrazolo[1,5-a]pyrimidine scaffold
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Introduction or modification of functional groups to achieve the desired substitution pattern
These synthetic procedures typically yield high-purity products through simple purification techniques such as crystallization from reaction mixtures, making them amenable to parallel synthesis approaches for library generation .
Comparative Analysis with Related Compounds
Structural Analogs
Comparison with structurally related compounds provides insights into the potential properties and activities of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid:
Structural Modifications for Enhancing Activity
Based on the structure-activity relationships observed in related compounds, several strategic modifications could be considered to optimize the biological profile of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid:
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Derivatization of the carboxylic acid group to form amides, esters, or other functional groups
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Introduction of substituents on the phenyl ring to modulate electronic properties and binding interactions
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Exploration of bioisosteric replacements for the trifluoromethyl group
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Introduction of additional functional groups at unoccupied positions of the pyrazolo[1,5-a]pyrimidine core
These modifications could potentially lead to derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties .
Research Implications and Future Directions
Current Research Status
The development of pyrazolo[1,5-a]pyrimidine derivatives as potential therapeutic agents has gained significant attention in medicinal chemistry research. The 7-trifluoromethyl substitution pattern, as found in 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, has been particularly explored due to its favorable influence on drug-like properties. The current research landscape indicates growing interest in utilizing these scaffolds for the development of novel therapeutic agents targeting various biological pathways .
Future Research Opportunities
Several promising research directions can be identified for further investigation of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid:
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Comprehensive evaluation of its biological activity against specific targets, particularly P2X3 receptors and related systems
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Detailed structure-activity relationship studies through the synthesis and testing of focused libraries of derivatives
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Investigation of potential applications beyond those currently documented, including antimicrobial, antiviral, or anticancer activities
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Development of optimized synthetic routes for large-scale preparation
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Exploration of combination therapies leveraging potential synergistic effects with established therapeutic agents
These research directions could significantly advance our understanding of the properties and applications of this compound in drug discovery and development .
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